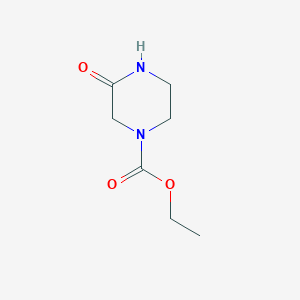

Ethyl 3-oxopiperazine-1-carboxylate

CAS No.: 59701-99-4

Cat. No.: VC3803361

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59701-99-4 |

|---|---|

| Molecular Formula | C7H12N2O3 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | ethyl 3-oxopiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) |

| Standard InChI Key | CWVCSOZZZJTENQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCNC(=O)C1 |

| Canonical SMILES | CCOC(=O)N1CCNC(=O)C1 |

Introduction

Structural and Physicochemical Properties

Ethyl 3-oxopiperazine-1-carboxylate has the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . Its structure features a six-membered piperazine ring with a ketone (C=O) at the 3-position and an ethyl ester (–COOEt) at the 1-position. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | ~1.1 g/cm³ (estimated) | |

| Boiling Point | Not explicitly reported | – |

| Melting Point | Not explicitly reported | – |

| Solubility | Soluble in polar organic solvents (e.g., DMF, methanol) |

The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which enhance its susceptibility to nucleophilic and electrophilic attacks .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of piperazine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under reflux conditions . A typical procedure is as follows:

-

Reagents: Piperazine, ethyl chloroformate, triethylamine, anhydrous DMF.

-

Conditions: Reflux at 80–100°C for 12–24 hours.

-

Purification: Column chromatography or recrystallization from ethanol .

This method yields the target compound with a purity of ≥98% .

Industrial Methods

Industrial production often employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly adopted to enhance sustainability .

Chemical Reactivity and Derivative Formation

Ethyl 3-oxopiperazine-1-carboxylate participates in three primary reaction types:

Oxidation

The ketone group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃ . For example:

Reduction

The ketone is reduced to a hydroxyl group with NaBH₄ or LiAlH₄, yielding hydroxyazetidine derivatives .

Substitution

The ethyl ester undergoes nucleophilic substitution with amines or alcohols, forming amides or ethers. For instance, reaction with benzylamine produces N-benzyl-3-oxopiperazine-1-carboxamide .

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of ethyl 3-oxopiperazine-1-carboxylate exhibit antimycobacterial activity against Mycobacterium tuberculosis. Compound 17d (a triazole derivative) showed an MIC₉₀ of 12.5 µg/mL, comparable to first-line drugs .

Anticancer Research

Imidazole-containing analogs demonstrate apoptosis-inducing effects in cancer cells. For example, derivative 17a inhibited breast cancer cell proliferation with an IC₅₀ of 50 µM .

Enzyme Inhibition

The compound acts as a CYP121A1 inhibitor, a cytochrome P450 enzyme critical for M. tuberculosis survival. Binding studies revealed a dissociation constant (Kₑ) of 225.8 µM for the 4-fluorobenzyl derivative .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (300 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume